molecular formula C14H13NO B13594428 4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile

4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile

Cat. No.: B13594428
M. Wt: 211.26 g/mol
InChI Key: ATGHMNQESOSOBW-UHFFFAOYSA-N
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Description

4-{3-Oxospiro[33]heptan-1-yl}benzonitrile is a chemical compound characterized by its unique spirocyclic structure, which includes a benzene ring attached to a spiro[33]heptane moiety with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Oxospiro[3 One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro[33]heptane core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The benzene ring and the spirocyclic structure can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a unique fit for certain molecular targets, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-Oxospiro[3.3]heptan-1-yl}benzaldehyde
  • 4-{3-Oxospiro[3.3]heptan-1-yl}benzoic acid
  • 4-{3-Oxospiro[3.3]heptan-1-yl}benzamide

Uniqueness

4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The spirocyclic structure also contributes to its unique chemical and physical properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-(3-oxospiro[3.3]heptan-1-yl)benzonitrile

InChI

InChI=1S/C14H13NO/c15-9-10-2-4-11(5-3-10)12-8-13(16)14(12)6-1-7-14/h2-5,12H,1,6-8H2

InChI Key

ATGHMNQESOSOBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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